[2,2'-Bipyridine]-5,5'-diol
Overview
Description
[2,2’-Bipyridine]-5,5’-diol is an organic compound that belongs to the bipyridine family It is characterized by two pyridine rings connected at the 2 and 2’ positions, with hydroxyl groups attached at the 5 and 5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-5,5’-diol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 2-bromo-5-hydroxypyridine with 2-boronic acid-5-hydroxypyridine in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Another method involves the Ullmann coupling reaction, where 2-chloro-5-hydroxypyridine is reacted with copper powder in the presence of a base . This reaction also requires elevated temperatures and an inert atmosphere.
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-5,5’-diol often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridine]-5,5’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or alkylated bipyridine derivatives.
Scientific Research Applications
[2,2’-Bipyridine]-5,5’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Industry: It is used in the development of materials with specific electronic, optical, or magnetic properties.
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-5,5’-diol largely depends on its ability to form coordination complexes with metal ions. The nitrogen atoms in the pyridine rings act as donor sites, allowing the compound to chelate metal ions and form stable complexes . These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Lacks the hydroxyl groups at the 5 and 5’ positions, making it less versatile in terms of functionalization.
4,4’-Bipyridine: Has the pyridine rings connected at the 4 and 4’ positions, resulting in different coordination properties.
1,10-Phenanthroline: A related compound with a similar structure but different electronic properties due to the fused ring system.
Uniqueness
The presence of hydroxyl groups at the 5 and 5’ positions in [2,2’-Bipyridine]-5,5’-diol provides additional sites for functionalization and enhances its ability to form hydrogen bonds. This makes it a more versatile ligand compared to its analogs, allowing for the design of more complex and functional coordination compounds .
Properties
IUPAC Name |
6-(5-hydroxypyridin-2-yl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-7-1-3-9(11-5-7)10-4-2-8(14)6-12-10/h1-6,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFXMCQPHDPMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C2=NC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2326-78-5 | |
Record name | 2,2'-Bipyridine-5,5'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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